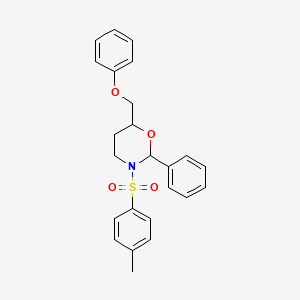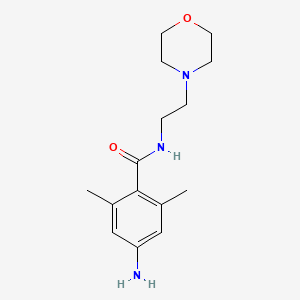
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-: is an organic compound with a complex structure that includes an amide group, an amino group, and a morpholinoethyl group. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethylbenzoic acid and 2-morpholinoethylamine.
Condensation Reaction: The carboxylic acid group of 4-amino-2,6-dimethylbenzoic acid reacts with the amine group of 2-morpholinoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides
Aplicaciones Científicas De Investigación
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Aminobenzamide: Contains an amino group at the para position.
N-(2-Morpholinoethyl)benzamide: Contains a morpholinoethyl group.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- is unique due to the presence of both the amino and morpholinoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
39728-50-2 |
|---|---|
Fórmula molecular |
C15H23N3O2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
4-amino-2,6-dimethyl-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H23N3O2/c1-11-9-13(16)10-12(2)14(11)15(19)17-3-4-18-5-7-20-8-6-18/h9-10H,3-8,16H2,1-2H3,(H,17,19) |
Clave InChI |
PJKDRPSVSBTBIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)NCCN2CCOCC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


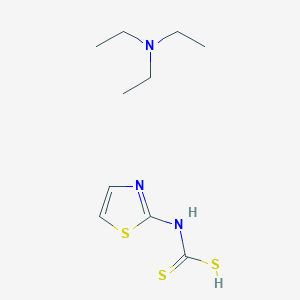

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
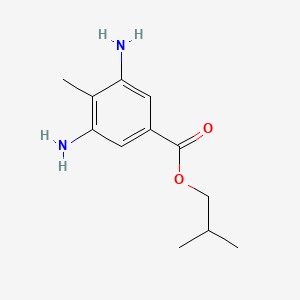
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
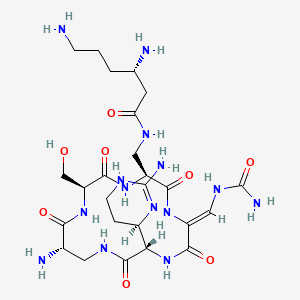
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
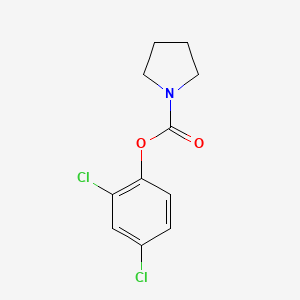
phosphanium bromide](/img/structure/B14667760.png)
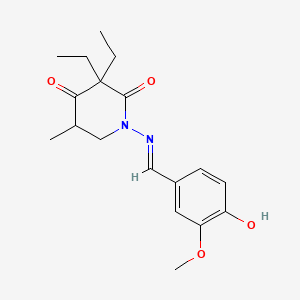
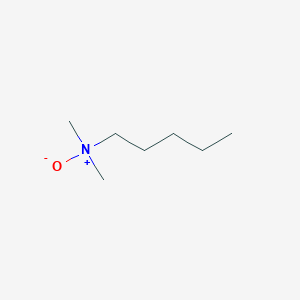
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
